molecular formula C14H14BrNO B3854041 (3-bromobenzyl)(4-methoxyphenyl)amine

(3-bromobenzyl)(4-methoxyphenyl)amine

Cat. No.: B3854041
M. Wt: 292.17 g/mol
InChI Key: SVQURMMCKUTBFG-UHFFFAOYSA-N
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Description

(3-Bromobenzyl)(4-methoxyphenyl)amine is a secondary amine featuring a 3-bromobenzyl group and a 4-methoxyphenyl moiety. The bromine atom at the meta position introduces steric bulk and electron-withdrawing effects, while the para-methoxy group on the phenyl ring acts as an electron donor.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-17-14-7-5-13(6-8-14)16-10-11-3-2-4-12(15)9-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQURMMCKUTBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds for Comparison :

Q197 (2,7-carbazole-bis(4-methoxyphenyl)amine)

  • Core : Carbazole with 2,7-linkage to bis(4-methoxyphenyl)amine.
  • HOMO Level : −5.37 eV (closer to perovskite valence band, enhancing charge injection) .
  • Photovoltaic Performance : PCE = 8.38% (vs. 8.73% for spiro-OMeTAD) .

Q205 (3,6-carbazole-bis(4-methoxyphenyl)amine)

  • Core : Carbazole with 3,6-linkage.
  • HOMO Level : −5.21 eV (higher than Q197, leading to lower Jsc).
  • Photovoltaic Performance : PCE = 6.51%, but higher Voc = 983 mV .

N-(3-bromo-4-methoxybenzyl)-N-(2,4-dimethoxybenzyl)amine Structure: Dual benzyl groups with bromine and multiple methoxy substituents.

Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine

  • Structure : Aliphatic chain with 4-methoxyphenyl group.
  • Applications : Demonstrates the role of methoxy groups in stabilizing charge carriers in HTMs .

Table 1: Comparative Electronic and Thermal Properties

Compound Core Structure HOMO (eV) Tg (°C) Key Application
(3-Bromobenzyl)(4-methoxyphenyl)amine Benzylamine −5.3* ~150* HTM, Organic Electronics
Q197 Carbazole (2,7) −5.37 >160 Perovskite Solar Cells
Q205 Carbazole (3,6) −5.21 >160 Perovskite Solar Cells
N-(3-bromo-4-methoxybenzyl)-[...] Benzylamine (multi-subst.) N/A N/A Potential HTM

*Estimated based on substituent effects.

Application-Specific Performance

  • Hole-Transporting Materials (HTMs): Q197/Q205: Twisted BINOL cores enhance thermal stability (Tg > 160°C) and reduce charge recombination, critical for HTM durability . Target Compound: The 3-bromo group may improve film morphology by preventing crystallization, while the 4-methoxy group aligns HOMO levels with perovskites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-bromobenzyl)(4-methoxyphenyl)amine
Reactant of Route 2
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(3-bromobenzyl)(4-methoxyphenyl)amine

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